

# The Crystalline Architecture of Tris(4-fluorophenyl)phosphine: A Technical Guide

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## Compound of Interest

Compound Name: *Tris(4-fluorophenyl)phosphine*

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **Tris(4-fluorophenyl)phosphine**, a crucial organophosphorus ligand in catalysis and materials science. This document details the key crystallographic parameters, molecular geometry, and the experimental protocol for its structural determination, offering valuable insights for researchers in medicinal chemistry, materials science, and chemical synthesis.

## Core Crystallographic Data

The crystal structure of **Tris(4-fluorophenyl)phosphine** ( $C_{18}H_{12}F_3P$ ) has been determined by single-crystal X-ray diffraction, revealing a trigonal crystal system.<sup>[1]</sup> The key crystallographic data are summarized in the table below, providing a quantitative snapshot of the solid-state conformation of this molecule.

Parameter	Value
Chemical Formula	C <sub>18</sub> H <sub>12</sub> F <sub>3</sub> P
Molecular Weight	316.26 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Crystal System	Trigonal
Space Group	R-3
Unit Cell Dimensions	
a	27.571(4) Å
b	27.571(4) Å
c	10.478(2) Å
α	90°
β	90°
γ	120°
Volume	6896(2) Å <sup>3</sup>
Z	18
Calculated Density	1.370 Mg/m <sup>3</sup>

## Molecular Geometry and Intermolecular Interactions

The phosphorus atom in **Tris(4-fluorophenyl)phosphine** adopts a distorted trigonal pyramidal geometry, a common feature for trivalent phosphines. The three 4-fluorophenyl groups are arranged in a propeller-like fashion around the central phosphorus atom.

## Bond Lengths and Angles

The phosphorus-carbon bond lengths and the carbon-phosphorus-carbon bond angles are crucial parameters defining the steric and electronic properties of the ligand. These values are consistent with those observed in other triarylphosphines.

Bond/Angle	Value
Average P-C bond length	1.825(5) Å[1][8]
Average C-P-C bond angle	102.5(2)°[1][8]

The C-P-C bond angles are smaller than the ideal tetrahedral angle of 109.5°, which is attributed to the presence of the lone pair of electrons on the phosphorus atom.[8]

## Supramolecular Assembly: The Role of Hydrogen Bonds

A noteworthy feature of the crystal packing of **Tris(4-fluorophenyl)phosphine** is the presence of intermolecular C-H...F hydrogen bonds.[1][8] These weak interactions, arising from the high electronegativity of the fluorine atoms, play a significant role in stabilizing the three-dimensional crystal lattice. Specifically, five distinct C-H...F interactions are observed, contributing to the overall supramolecular architecture.[8]

## Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of **Tris(4-fluorophenyl)phosphine** involves a series of well-defined steps, from crystal growth to data analysis.

### Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of **Tris(4-fluorophenyl)phosphine**. [1][8] This method allows for the gradual formation of well-ordered crystals essential for high-quality diffraction data.

### X-ray Data Collection

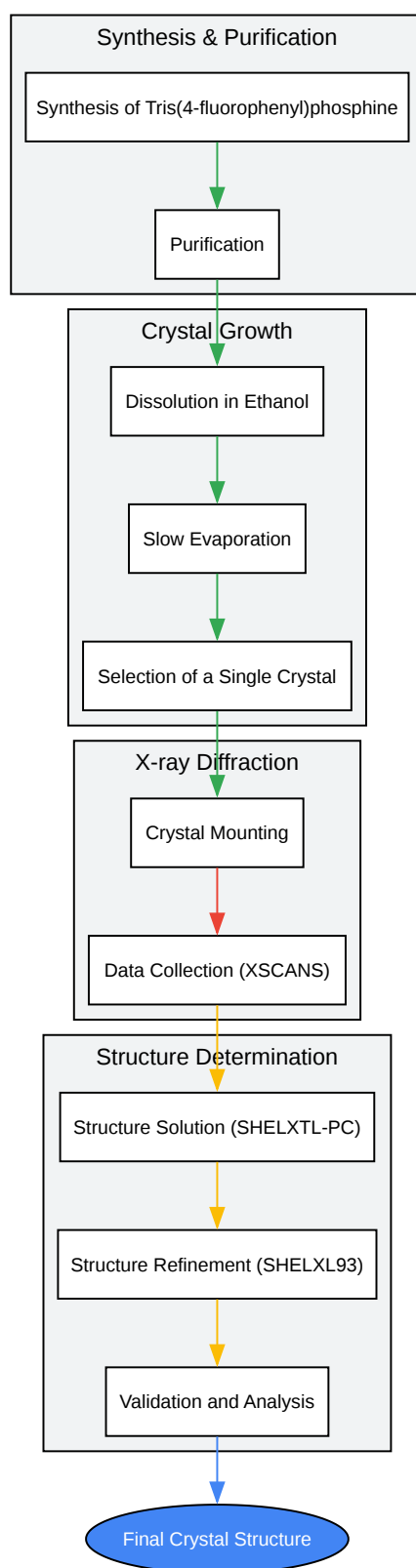
A single crystal of suitable size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. The data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073$  Å) and an area detector. The data collection strategy involves rotating the crystal and collecting a series of diffraction images. The software XSCANS was utilized for the data collection process.[8]

## Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares on  $F^2$ . The software packages SHELXTL-PC and SHELXL93 were employed for structure solution and refinement.[8] The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

## Visualizing the Workflow

The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of **Tris(4-fluorophenyl)phosphine**.



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Experimental workflow for crystal structure determination.

This guide provides a foundational understanding of the crystal structure of **Tris(4-fluorophenyl)phosphine**. The detailed crystallographic data and experimental protocols are intended to support further research and development in fields where this compound plays a vital role.

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